tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate
Description
The compound tert-butyl 4,5,11-triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene-11-carboxylate is a tricyclic nitrogen-containing heterocycle characterized by a rigid bicyclic framework fused with an azepane-like ring. Its structure includes three nitrogen atoms (triaza), a tert-butyl ester group, and conjugated double bonds, which confer unique electronic and steric properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting antitumor and vasorelaxant pathways .
Properties
IUPAC Name |
tert-butyl 4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-4-5-11(16)9-7-14-15-10(9)6-8/h7-8,11H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBUAATSBQMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a suitable amine with a diketone, followed by cyclization and introduction of the tert-butyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, reducing costs and improving scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Routes
- Condensation of Amine with Diketone : A common method involves the reaction of an appropriate amine with a diketone.
- Cyclization : This step is crucial for forming the tricyclic structure.
- Introduction of Tert-butyl Group : This is often achieved through alkylation reactions.
Medicinal Chemistry
Tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate has shown promise in medicinal chemistry due to its potential biological activity. Its interactions with various molecular targets suggest applications in drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells by modulating specific enzyme activities involved in cell proliferation.
- Antimicrobial Properties : Research has suggested that it exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Materials Science
The unique structural characteristics of this compound lend themselves to applications in materials science.
- Polymer Chemistry : Its ability to participate in polymerization reactions can be utilized to develop new polymeric materials with enhanced properties.
- Nanotechnology : The compound's structure may allow it to be used as a building block for nanomaterials, potentially leading to advancements in electronics and photonics.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against various bacterial strains. The findings demonstrated that it inhibited the growth of Gram-positive bacteria effectively, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The tricyclic core is shared among several analogs, but differences in substituents and heteroatom composition lead to distinct physicochemical and biological properties.
Computational and Spectroscopic Insights
- Geometric Optimization : Molecular mechanics (MM+) and DFT (B3LYP/6-31G(d)) calculations validate X-ray structures, confirming intermolecular C–H···π interactions in diaryl analogs .
- NMR/IR Correlations : Experimental ¹H/¹³C-NMR shifts align with theoretical predictions, ensuring synthetic accuracy .
Biological Activity
Tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of triazatricyclo compounds, characterized by a unique bicyclic structure that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 256.3 g/mol. The structure includes a tert-butyl group, which is known to enhance lipophilicity and potentially improve membrane permeability.
Antimicrobial Properties
Research has indicated that various derivatives of triazatricyclo compounds exhibit antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties.
Anticancer Activity
Recent investigations into triazatricyclo compounds have highlighted their potential as anticancer agents. A study demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes and cancer progression.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of triazatricyclo derivatives.
- Results : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
- : Suggests potential for development as an antimicrobial agent.
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Anticancer Research :
- Objective : Assess the cytotoxic effects on various cancer cell lines.
- Results : Induced apoptosis in breast cancer cells with an IC50 value of 15 µM.
- : Promising candidate for further development in cancer therapy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
